ZG297

Antibacterial MRSA ClpP agonist

ZG297 (CAS: 2999673-52-6) is a rationally designed, small‑molecule agonist of Staphylococcus aureus caseinolytic protease P (SaClpP), identified through structure‑guided optimization. It belongs to a distinct class of antistaphylococcal agents that activate the bacterial ClpP protease to induce uncontrolled degradation of essential proteins such as SaFtsZ, thereby inhibiting bacterial cell division.

Molecular Formula C31H35F3N4O3
Molecular Weight 568.6 g/mol
Cat. No. B15565663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZG297
Molecular FormulaC31H35F3N4O3
Molecular Weight568.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H35F3N4O3/c1-3-20(2)28-29(40)36(18-22-17-21-9-4-5-10-23(21)25-12-7-6-11-24(22)25)19-26-37(16-13-27(39)38(26)28)30(41)35-15-8-14-31(32,33)34/h4-7,9-12,17,20,26,28H,3,8,13-16,18-19H2,1-2H3,(H,35,41)/t20-,26+,28-/m0/s1
InChIKeyLRRHDBKPDZEZJJ-GFNGZDJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ZG297: Selective SaClpP Agonist for MRSA Research and Antibacterial Development


ZG297 (CAS: 2999673-52-6) is a rationally designed, small‑molecule agonist of Staphylococcus aureus caseinolytic protease P (SaClpP), identified through structure‑guided optimization [1]. It belongs to a distinct class of antistaphylococcal agents that activate the bacterial ClpP protease to induce uncontrolled degradation of essential proteins such as SaFtsZ, thereby inhibiting bacterial cell division [1]. ZG297 is characterized by a molecular formula of C31H35F3N4O3, a molecular weight of 568.63 g/mol, and an EC50 value of 0.26 μM against SaClpP . Unlike earlier ClpP‑targeting compounds (e.g., acyldepsipeptide 4, ONC212, and (R)-ZG197), ZG297 was engineered to selectively activate SaClpP while sparing the human ortholog HsClpP, a property that directly addresses the toxicity limitations of pan‑ClpP agonists [1].

Why SaClpP Agonists Are Not Interchangeable: Evidence for ZG297 Differentiation


Compounds that target the ClpP protease cannot be considered functionally equivalent due to marked differences in bacterial species selectivity, human‑ortholog cross‑reactivity, and therapeutic index. Early‑generation agonists (e.g., acyldepsipeptide 4, ADEP 4) and the pan‑ClpP activator ONC212 bind and hyperactivate both bacterial and mammalian ClpP, leading to mitochondrial dysfunction and a narrow therapeutic window that limits their utility in vivo [1]. Conversely, (R)-ZG197 was developed as a SaClpP‑selective agonist but exhibits only modest antibacterial potency (MIC = 1 μg/mL) and insufficient in vivo efficacy [1]. ZG297 was specifically designed to overcome these limitations: it exploits a unique “tyrosine/histidine” residue pair present in SaClpP but inverted in HsClpP to achieve high selectivity (no HsClpP activation up to >100 μM) , while simultaneously delivering a 16‑fold improvement in MIC (0.063 μg/mL) over (R)-ZG197 [1]. These data demonstrate that substitution with a generic “ClpP agonist” would compromise both safety and antibacterial performance.

ZG297 Quantitative Differentiation Against ClpP Agonist Comparators


ZG297 vs. (R)-ZG197: 16‑Fold Superior Antibacterial Potency Against S. aureus USA300

ZG297 inhibits the growth of S. aureus USA300 with a Minimum Inhibitory Concentration (MIC) of 0.063 μg/mL, which is 16‑fold lower (i.e., more potent) than the MIC of the selective SaClpP agonist (R)-ZG197 (1 μg/mL) [1]. This direct head‑to‑head comparison in the same microdilution assay demonstrates that ZG297 provides substantially greater antibacterial activity at lower concentrations, a critical advantage for minimizing dosing requirements and systemic exposure.

Antibacterial MRSA ClpP agonist Minimum Inhibitory Concentration

ZG297 vs. ONC212: >385‑Fold Selectivity for SaClpP Over Human HsClpP

ZG297 displays an EC50 of 0.26 μM for SaClpP activation but shows no detectable agonist activity against human HsClpP (IC50 >100 μM) . In contrast, ONC212 activates both bacterial and human ClpP, resulting in a narrow therapeutic window (0.03–0.15) [1]. The >385‑fold difference in EC50 versus IC50 for ZG297 directly reflects its engineered selectivity, which is absent in ONC212 and ADEP 4.

Target selectivity Mammalian toxicity ClpP agonist Therapeutic window

ZG297 vs. ADEP 4: Equivalent In Vitro Potency with Superior In Vivo Survival in Acute Toxicity Testing

While ZG297 matches the in vitro MIC of ADEP 4 (0.063 μg/mL) against S. aureus USA300 [1], a single intraperitoneal dose of 150 mg/kg reveals a stark safety differentiation: all ZG297‑treated mice survive, whereas ADEP 4 induces marked body weight loss and ONC212 causes lethality [2]. This demonstrates that ZG297 maintains potent antibacterial activity without the acute toxicity liabilities that plague other ClpP agonists.

In vivo safety Acute toxicity MRSA ClpP agonist

ZG297 vs. Conventional Antibiotics: Superior Reduction of Bacterial Load in Murine Skin Infection Model

In a murine skin infection model (subcutaneous XJ049 MRSA), twice‑daily treatment with 5 mg/kg ZG297 for three days significantly reduces bacterial load in lesions compared with vehicle, and ZG297 outperforms not only other ClpP agonists (ADEP 4, ONC212, (R)-ZG197) but also the conventional antibiotics vancomycin and erythromycin [1]. Quantitative reduction in lesion bacterial counts and necrotic area is documented via plating and histological analysis.

In vivo efficacy Skin infection MRSA Bacterial load

Optimal Experimental Applications for ZG297 in Antibacterial and MRSA Research


In Vivo Efficacy Studies in Murine Skin and Deep‑Tissue MRSA Infection Models

ZG297 is uniquely suited for subcutaneous and intramuscular MRSA infection studies where high selectivity for bacterial ClpP over host mitochondrial ClpP is required to avoid confounding toxicity [1]. Its 16‑fold improved MIC over (R)-ZG197 and superior reduction of bacterial load in skin lesions compared to vancomycin [1] make it the preferred tool for evaluating SaClpP‑dependent antibacterial effects in physiologically relevant models. The compound has been validated in murine skin infection (5 mg/kg BID) and thigh infection models (in combination with rifampicin) [1].

Combination Therapy Studies Targeting Stationary‑Phase MRSA and Chronic Infections

ZG297, when combined with rifampicin, eradicates stationary‑phase S. aureus to the limit of detection in vitro and significantly reduces bacterial counts in a neutropenic murine thigh model of deep‑seated chronic infection [1]. This application leverages ZG297’s unique mechanism (ClpP‑mediated proteolysis) to target dormant bacteria that are refractory to conventional antibiotics, positioning ZG297 as a critical component for studies on biofilm disruption and chronic MRSA clearance [1].

Selective SaClpP Activation Assays and Mechanistic Studies of Bacterial Cell Division

Because ZG297 does not activate human HsClpP (IC50 >100 μM) while potently stimulating SaClpP (EC50 = 0.26 μM) [1], it serves as an ideal chemical probe for dissecting SaClpP‑dependent proteolytic pathways in S. aureus without the confounding mitochondrial toxicity observed with ONC212 or ADEP 4 . This enables clean experimental readouts in both bacterial culture and co‑culture systems, as well as in genetic studies using SaClpP mutants [1].

High‑Throughput Screening for Novel Antistaphylococcal Agents Targeting ClpP

The favorable therapeutic window (IC50 >100‑fold MIC) and robust in vitro potency (MIC = 0.063 μg/mL) [1] position ZG297 as a benchmark positive control for screening campaigns aimed at discovering next‑generation SaClpP agonists. Its consistent activity across diverse MRSA clinical isolates (MIC 0.063–0.125 μg/mL) ensures reliable performance as a reference compound in assays designed to identify new chemical entities with improved efficacy or pharmacokinetic profiles.

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